molecular formula C17H16N2S B2905389 2-methylbenzyl 1-phenyl-1H-imidazol-2-yl sulfide CAS No. 478046-00-3

2-methylbenzyl 1-phenyl-1H-imidazol-2-yl sulfide

Cat. No.: B2905389
CAS No.: 478046-00-3
M. Wt: 280.39
InChI Key: DESKGGSHOSSBBQ-UHFFFAOYSA-N
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Description

2-Methylbenzyl 1-phenyl-1H-imidazol-2-yl sulfide is a chemical compound of interest in various research fields. Compounds featuring an imidazole ring and sulfide linkage are often explored in medicinal chemistry and materials science for their potential biological activity and unique physicochemical properties . As a building block, this sulfide may be utilized in the development of novel substances or in the study of reaction mechanisms. Researchers value such specialized compounds for their potential in creating molecules with tailored functions. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the specific safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

2-[(2-methylphenyl)methylsulfanyl]-1-phenylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2S/c1-14-7-5-6-8-15(14)13-20-17-18-11-12-19(17)16-9-3-2-4-10-16/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DESKGGSHOSSBBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NC=CN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylbenzyl 1-phenyl-1H-imidazol-2-yl sulfide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylbenzyl chloride with 1-phenyl-1H-imidazole-2-thiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-methylbenzyl 1-phenyl-1H-imidazol-2-yl sulfide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-methylbenzyl 1-phenyl-1H-imidazol-2-yl sulfide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-methylbenzyl 1-phenyl-1H-imidazol-2-yl sulfide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The sulfide group can undergo oxidation, leading to the formation of reactive intermediates that can further interact with biological molecules. These interactions can affect various cellular pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

1-Methyl-2-(methylsulfanyl)-1H-benzimidazole (C9H10N2S)
  • Core Structure: Benzimidazole (fused benzene and imidazole rings) vs. the target’s monosubstituted imidazole.
  • Substituents : Methyl at N1 and methylsulfanyl (-SMe) at C2.
  • Synthesis : Prepared via alkylation of 5-nitro-1H-benzimidazole-2-thiol with methyl iodide in DMSO .
1-Tosyl-2-[(1-tosyl-1H-benzimidazol-2-yl)methylsulfanyl]-1H-benzimidazole
  • Core Structure : Bis-benzimidazole with tosyl (-SO2C6H4CH3) groups.
  • Substituents : Tosyl groups at N1 and a benzimidazole-linked sulfide.
  • Key Differences : The tosyl groups increase molecular weight (~634 g/mol) and polarity, likely improving solubility in polar solvents. The target’s simpler sulfide linkage may offer better metabolic stability .
3-{1-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]ethyl}aniline
  • Core Structure : Imidazole with an aniline (-C6H4NH2) side chain.
  • Substituents : Sulfide-linked ethyl-aniline group.
  • Key Differences: The aniline moiety introduces a primary amine, enhancing hydrogen-bonding capability.
1-Allyl-4,5-diphenyl-1H-imidazol-2-yl 3,4-dichlorobenzyl Sulfide (C25H20Cl2N2S)
  • Core Structure : Imidazole with allyl and diphenyl groups.
  • Substituents : 3,4-Dichlorobenzyl sulfide.
  • Key Differences : The dichlorophenyl group increases lipophilicity (ClogP ~4.5) and steric hindrance compared to the target’s 2-methylbenzyl group. This could impact membrane permeability and bioactivity .
1-Ethyl-1H-benzimidazole-2-sulfonic Acid
  • Core Structure : Benzimidazole with a sulfonic acid (-SO3H) group.
  • Substituents : Ethyl at N1.
  • Key Differences : The sulfonic acid group confers high water solubility and acidity (pKa ~1-2), contrasting with the target’s neutral sulfide. This makes it suitable for catalytic or ionic applications .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups LogP (Estimated) Stability Notes
Target Compound ~320-350* Phenyl, 2-methylbenzyl sulfide ~3.2 Moderate oxidation sensitivity
1-Methyl-2-(methylsulfanyl)-1H-benzimidazole 178.25 Methyl, methylsulfanyl 2.1 Stable under inert conditions
1-Allyl-4,5-diphenyl derivative 451.41 Dichlorobenzyl, allyl 4.5 High thermal stability (m.p. >200°C)
1-Ethyl-benzimidazole-2-sulfonic Acid 242.28 Sulfonic acid, ethyl -0.8 Highly water-soluble, acidic

*Estimated based on structural analogs.

Q & A

Q. What are the standard synthetic routes for preparing 2-methylbenzyl 1-phenyl-1H-imidazol-2-yl sulfide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions between 2-methylbenzyl thiol and 1-phenylimidazole derivatives. Key steps include:
  • Reagent Selection : Use bases like NaOH or K₂CO₃ to deprotonate the thiol group, enabling sulfide bond formation .
  • Temperature Control : Reflux conditions (e.g., 80–100°C) are often employed to drive the reaction to completion .
  • Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) ensures high purity. Monitor progress via TLC with chloroform:methanol (6:1 v/v) .
  • Yield Optimization : Adjust stoichiometry (e.g., 1.2:1 molar ratio of thiol to imidazole derivative) and solvent polarity (e.g., DMF or THF) .

Q. Which spectroscopic and computational methods are most effective for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions and confirms sulfide linkage. Aromatic protons in the 1-phenyl group appear at δ 7.2–7.8 ppm, while the 2-methylbenzyl group shows distinct methyl signals near δ 2.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ ion for C₁₇H₁₆N₂S: calculated 296.1038) .
  • Computational Analysis : Density Functional Theory (DFT/B3LYP) models geometric and electronic properties. Compare computed IR/NMR spectra with experimental data to confirm structure .

Q. How can researchers preliminarily assess the compound’s biological activity?

  • Methodological Answer :
  • In Vitro Assays : Use MTT or resazurin assays to screen for cytotoxicity against cancer cell lines (e.g., HeLa or MCF-7) .
  • Enzyme Inhibition : Test inhibition of kinases (e.g., EGFR) via fluorescence-based assays. IC₅₀ values <10 μM suggest therapeutic potential .
  • ADMET Prediction : Tools like SwissADME predict pharmacokinetic properties (e.g., logP <5 for drug-likeness) .

Advanced Research Questions

Q. How can contradictory data in biological activity studies (e.g., varying IC₅₀ values across studies) be resolved?

  • Methodological Answer :
  • Meta-Analysis : Systematically compare assay conditions (e.g., cell line origin, incubation time) using PRISMA guidelines .
  • Dose-Response Validation : Repeat assays with standardized protocols (e.g., 48-hour exposure, 10-dose serial dilution) .
  • Structural Confirmation : Verify compound purity via X-ray crystallography or 2D NMR (e.g., HSQC, HMBC) to rule out degradation artifacts .

Q. What strategies improve the compound’s stability under varying environmental conditions (pH, light, temperature)?

  • Methodological Answer :
  • pH Stability : Conduct accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 37°C for 24 hours). Use HPLC to quantify degradation products .
  • Photostability : Expose to UV light (λ = 254 nm) and monitor changes via UV-Vis spectroscopy. Add antioxidants (e.g., BHT) if sulfide oxidation occurs .
  • Thermal Analysis : Perform Differential Scanning Calorimetry (DSC) to identify decomposition temperatures. Optimize storage at -20°C in amber vials .

Q. How can computational methods predict and optimize the compound’s binding affinity for target proteins?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., EGFR). Focus on hydrogen bonds between the imidazole ring and catalytic lysine residues .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) to confirm pose retention .
  • QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like polar surface area and H-bond acceptors .

Q. What advanced techniques elucidate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :
  • Proteomics : Perform SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify differentially expressed proteins post-treatment .
  • Transcriptomics : Use RNA-Seq to map gene expression changes (e.g., apoptosis-related genes like BAX/BCL-2) .
  • In Vivo Imaging : Employ fluorescence-labeled derivatives for real-time tracking in zebrafish models .

Data Analysis and Experimental Design

Q. How should researchers design experiments to investigate structure-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer :
  • Scaffold Modification : Synthesize analogs with varied substituents (e.g., halogens at the benzyl position or methyl groups on the imidazole ring) .
  • Biological Profiling : Test each analog in parallel assays (e.g., cytotoxicity, solubility) to correlate structural changes with activity .
  • Statistical Analysis : Apply multivariate regression (e.g., PLS) to identify critical molecular descriptors .

Q. What methodologies address low solubility or bioavailability in preclinical studies?

  • Methodological Answer :
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetate esters) to enhance solubility. Confirm cleavage via LC-MS in simulated gastric fluid .
  • Nanocarrier Systems : Encapsulate in liposomes or PLGA nanoparticles. Characterize size (DLS) and encapsulation efficiency (UV-Vis) .
  • Permeability Assays : Use Caco-2 cell monolayers to predict intestinal absorption. Aim for apparent permeability (Papp) >1×10⁻⁶ cm/s .

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